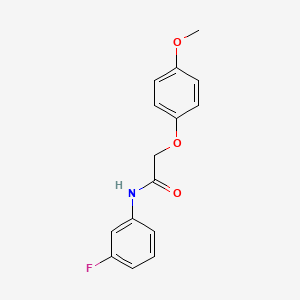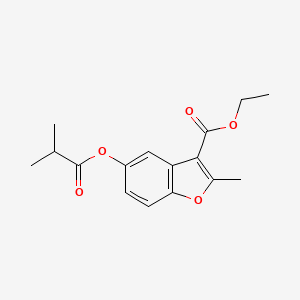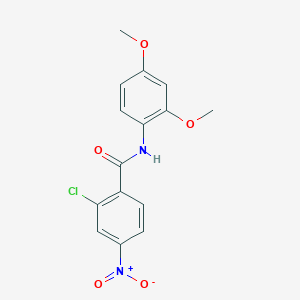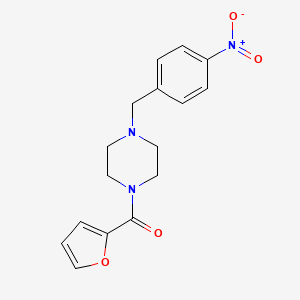
N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds like "N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)acetamide" typically involves multi-step reactions, including acetylation, bromination, and coupling processes. For example, the synthesis of related compounds has been achieved through reactions involving acetic acid derivatives with amines in the presence of catalysts and subsequent recrystallization for purity (G. Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate the structures. The structure of similar acetamide derivatives has been characterized, revealing details like bond lengths, angles, and molecular conformations, which are essential for predicting reactivity and interaction with biological targets (A. Nikonov et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution, depending on the functional groups present. These reactions can modify the molecular structure, leading to changes in physical and chemical properties. The reactivity can be influenced by substituents on the phenyl rings and the presence of electron-withdrawing or donating groups (J. Bhagyasree et al., 2013).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the molecular structure. For instance, the introduction of bromo and methoxy groups can significantly affect these properties by altering intermolecular forces and molecular symmetry (A. S. Praveen et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids or bases, and stability, are influenced by the acetamide moiety and substituents on the aromatic rings. Studies on similar compounds reveal that electron-donating groups increase stability and reactivity towards electrophilic substitution, while electron-withdrawing groups have the opposite effect (B. Raju, 2008).
Scientific Research Applications
Synthesis and Molecular Docking Analysis
Research focused on the synthesis of similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlights the process of creating novel molecules with potential anticancer properties. These studies involve detailed chemical synthesis processes, followed by structural elucidation using various spectroscopic techniques. Molecular docking analyses are conducted to predict the interaction between these synthesized compounds and specific protein targets, providing insights into their potential therapeutic applications (Sharma et al., 2018).
Antifungal and Antimicrobial Evaluation
The discovery and evaluation of new compounds for antifungal and antimicrobial activities are critical areas of research. For example, studies on derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives reveal significant antifungal properties against Candida and Aspergillus species. This research includes the synthesis of these compounds, assessment of their stability, and evaluation of their in vitro and in vivo antifungal activities, demonstrating the importance of such molecules in addressing fungal infections (Bardiot et al., 2015).
Pharmacological Assessment of Novel Derivatives
The Leuckart synthesis method has been utilized to develop new chemical entities, including acetamide derivatives with potential anticancer, anti-inflammatory, and analgesic activities. This approach underscores the continuous search for novel therapeutic agents and the importance of synthetic chemistry in drug discovery. Compounds exhibiting significant biological activities in preclinical models are identified, highlighting their potential for further development into therapeutic agents (Rani et al., 2016).
properties
IUPAC Name |
N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-6-12(2)8-15(7-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVLPKNZIJFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)
![5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5512761.png)
![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)
![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)
![1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)



